molecular formula C7H12F2O3 B2665377 Ethyl 4,4-difluoro-5-hydroxypentanoate CAS No. 79360-94-4

Ethyl 4,4-difluoro-5-hydroxypentanoate

Cat. No. B2665377
CAS RN: 79360-94-4
M. Wt: 182.167
InChI Key: IAURJAZOQMEKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,4-difluoro-5-hydroxypentanoate is a chemical compound with the molecular formula C7H12F2O3 . It has a molecular weight of 182.17 . This compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 4,4-difluoro-5-hydroxypentanoate is 1S/C7H12F2O3/c1-2-12-6(11)3-4-7(8,9)5-10/h10H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 4,4-difluoro-5-hydroxypentanoate has a predicted boiling point of 218.1±40.0 °C and a predicted density of 1.167±0.06 g/cm3 . Its pKa is predicted to be 13.78±0.10 .

Scientific Research Applications

Synthesis and Biofuel Production

One application involves the synthesis of valeric esters, such as Ethyl valerate and Pentyl valerate, from γ-valerolactone, which is derived from lignocellulosic biomass. These esters are considered suitable as gasoline additives and diesel components, highlighting the potential of Ethyl 4,4-difluoro-5-hydroxypentanoate and similar compounds in renewable energy and biofuel production. The process employs ethanol under H2 through nucleophilic addition, dehydration, and hydrogenation, showcasing an environmentally friendly approach to biofuel synthesis (Chan-Thaw et al., 2013).

Organic Synthesis and Material Science

Research on the stereoselective synthesis of bicyclic tetrahydropyrans from Ethyl (R)-3-hydroxybutanoate demonstrates the utility of ethyl hydroxypentanoate derivatives in organic synthesis, enabling the creation of complex molecules with potential applications in pharmaceuticals and material science. The process involves reacting with aldehydes to produce bicyclic oxygen heterocycles, creating new stereogenic centers in a single pot (Elsworth & Willis, 2008).

Biocatalytic Applications

The biocatalytic stereoselective synthesis of sec-alcohols from prochiral ketones, using microorganisms, showcases the relevance of ethyl hydroxypentanoate derivatives in biotechnology. This method provides access to both enantiomers of target compounds, demonstrating high enantiomeric excesses and showcasing the utility of biocatalysis in producing chirally pure substances, which are crucial in drug synthesis and biotechnological applications (Żądło et al., 2016).

Fluorinated Molecules in Drug Discovery

The synthesis of peptidyl 2,2-difluoro-3-aminopropionate from Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate underlines the importance of fluorinated ethyl hydroxypentanoate derivatives in medicinal chemistry. These compounds serve as intermediates in the production of potential proteinase inhibitors, highlighting their role in developing novel therapeutic agents (Angelastro et al., 1992).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4,4-difluoro-5-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O3/c1-2-12-6(11)3-4-7(8,9)5-10/h10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAURJAZOQMEKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4-difluoro-5-hydroxypentanoate

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